1-(1,2-Oxazol-5-yl)propan-2-ol

Description

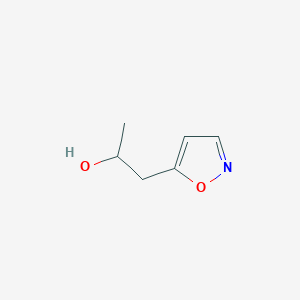

1-(1,2-Oxazol-5-yl)propan-2-ol is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a five-membered oxazole ring fused with a propanol group, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-7-9-6/h2-3,5,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOLYYCPHDVVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,2-Oxazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-1-(1,2-oxazol-5-yl)ethanone with sodium borohydride in methanol can yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

1-(1,2-Oxazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1,2-Oxazol-5-yl)propan-2-ol has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

1-(1,2-Oxazol-5-yl)propan-2-ol can be compared with other oxazole derivatives such as:

Aleglitazar: An antidiabetic agent with a similar oxazole core structure.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications in research and industry.

Biological Activity

1-(1,2-Oxazol-5-yl)propan-2-ol is a compound belonging to the oxazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and comparative studies with similar substances.

Overview of Oxazole Derivatives

Oxazole derivatives are known for their significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in research and pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with enzymes and receptors. The oxazole ring can modulate enzyme activity by binding to active sites, thereby inhibiting substrate binding and catalytic processes. This interaction is crucial for understanding its potential therapeutic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated that oxazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle progression and inhibition of key signaling molecules associated with tumor growth .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which can be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in treating inflammatory diseases .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other oxazole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Aleglitazar | Antidiabetic | PPAR agonist |

| Ditazole | Platelet aggregation inhibitor | Inhibition of platelet activation |

| Mubritinib | Tyrosine kinase inhibitor | Inhibition of BCR-ABL fusion protein |

| Oxaprozin | Anti-inflammatory | COX-2 inhibition |

This table highlights the diversity in biological activities among oxazole derivatives and emphasizes the potential of this compound as a versatile compound in drug development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Studies : In vitro tests showed that this compound induced apoptosis in human breast cancer cells (MCF7), highlighting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a beneficial effect in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.